9-oxo-15S-Hydroxy-prosta-10,13E-dien-1-oic acid, ethyl ester

Description

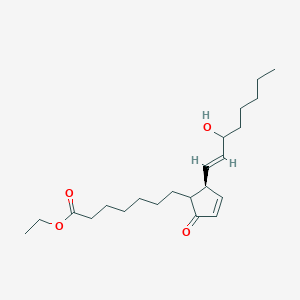

9-oxo-15S-Hydroxy-prosta-10,13E-dien-1-oic acid, ethyl ester (CAS: 93464-24-5) is a synthetic prostaglandin analog characterized by a 15S-hydroxyl group, a 9-ketone moiety, and an ethyl ester modification at the carboxylic acid terminus. Its molecular formula is C₂₂H₃₆O₄, with a molecular weight of 364.52 g/mol . Structurally, it belongs to the prostadienoic acid family, sharing a cyclopentane ring system conjugated with unsaturated aliphatic chains. This compound is primarily utilized in biochemical research, particularly in studies involving prostaglandin signaling pathways, inflammation modulation, and receptor interactions .

Prostaglandins are lipid mediators derived from arachidonic acid, playing critical roles in inflammation, cellular proliferation, and homeostasis.

Properties

IUPAC Name |

ethyl 7-[(2S)-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O4/c1-3-5-8-11-19(23)16-14-18-15-17-21(24)20(18)12-9-6-7-10-13-22(25)26-4-2/h14-20,23H,3-13H2,1-2H3/b16-14+/t18-,19?,20?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STQVEMJKKQYNQQ-GDZZQVLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)OCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(/C=C/[C@H]1C=CC(=O)C1CCCCCCC(=O)OCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-oxo-15S-hydroxy-prosta-10,13E-dien-1-oic acid, ethyl ester typically involves the following steps:

Starting Material: The synthesis begins with the appropriate prostaglandin precursor.

Oxidation: The precursor undergoes controlled oxidation to introduce the oxo group at the 9-position.

Hydroxylation: The hydroxy group at the 15S-position is introduced through hydroxylation.

Esterification: Finally, the carboxylic acid group is esterified with ethanol to form the ethyl ester.

Industrial Production Methods: In an industrial setting, the synthesis is scaled up using reactors that allow precise control over reaction conditions such as temperature, pressure, and pH. Catalysts and specific reagents are used to ensure high yield and purity of the final product.

Types of Reactions:

Esterification: The conversion of the carboxylic acid group to its ethyl ester form.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or osmium tetroxide.

Hydroxylation: Hydroxylating agents like osmium tetroxide or hydroboration-oxidation.

Esterification: Ethanol in the presence of an acid catalyst (e.g., sulfuric acid).

Major Products Formed: The major products include the intermediate prostaglandin derivatives and the final ethyl ester product.

Scientific Research Applications

Chemistry: This compound is used as a reagent in organic synthesis and as a standard in analytical chemistry for the development of new synthetic methods and analytical techniques.

Biology: It is used in biological research to study the role of prostaglandins in various physiological processes, including inflammation and immune responses.

Medicine: Prostaglandin derivatives are investigated for their therapeutic potential in treating conditions such as glaucoma, ulcers, and menstrual disorders.

Industry: The compound is used in the pharmaceutical industry for the development of new drugs and in the cosmetic industry for its potential anti-inflammatory properties.

Mechanism of Action

The mechanism by which 9-oxo-15S-hydroxy-prosta-10,13E-dien-1-oic acid, ethyl ester exerts its effects involves binding to specific prostaglandin receptors. This binding triggers intracellular signaling pathways that lead to various physiological responses, such as vasodilation, bronchodilation, and modulation of inflammatory responses.

Molecular Targets and Pathways:

Prostaglandin Receptors: These receptors are found in various tissues and mediate the effects of prostaglandins.

Intracellular Signaling Pathways: Activation of these pathways leads to changes in gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional distinctions between 9-oxo-15S-Hydroxy-prosta-10,13E-dien-1-oic acid, ethyl ester and related compounds:

Key Structural and Functional Differences:

Ester Modifications: The ethyl ester in 9-oxo-15S-hydroxy-prosta-10,13E-dien-1-oic acid, ethyl ester contrasts with the methyl ester in Misoprostol and the free carboxylic acid in PGA1. Esterification generally enhances bioavailability but delays hydrolysis to the active acid form . CDDO, a triterpenoid, lacks a prostaglandin backbone but shares anti-inflammatory properties via PPARγ activation .

Stereochemistry :

- The 15S-hydroxyl configuration in the target compound differs from the 15R isomers found in some synthetic prostaglandins (e.g., 15R-PGA2 methylester ), which may alter receptor binding specificity .

Receptor Selectivity: Misoprostol selectively agonizes EP2 and EP3 receptors (Kis = 0.319 μM for EP3), whereas 9-oxo-15S-hydroxy-prosta-10,13E-dien-1-oic acid, ethyl ester likely targets similar EP subtypes but with uncharacterized affinity .

Toxicity and Safety: Prostaglandin analogs like the target compound and PGA1 exhibit moderate hazards (e.g., skin/eye irritation; H315/H319) . In contrast, triterpenoids like CDDO and TP-72 show low acute toxicity but potent gene regulatory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.